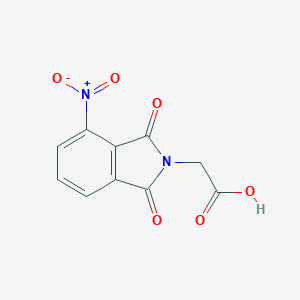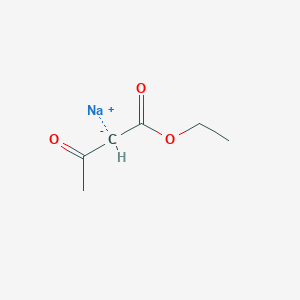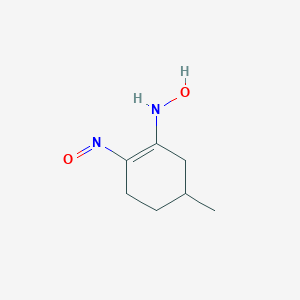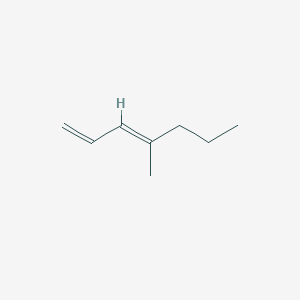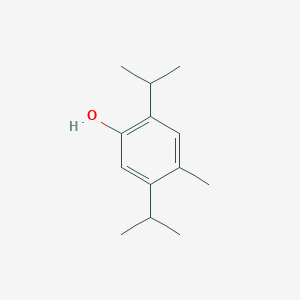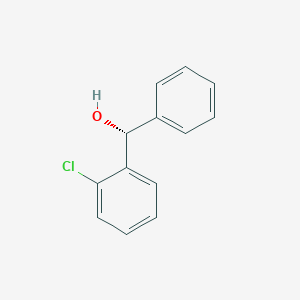
(+)-2-Chlorobenzhydrol
Vue d'ensemble
Description
(+)-2-Chlorobenzhydrol, also known as (+)-2-CBH, is a chiral compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound is often used as a chiral auxiliary in asymmetric synthesis reactions due to its ability to induce chirality in other molecules.
Mécanisme D'action
The mechanism of action of (+)-2-Chlorobenzhydrol is not well understood. However, it is believed that the compound induces chirality in other molecules through a process known as diastereoselective reduction. This process involves the selective reduction of one diastereomer of a molecule, resulting in the formation of a chiral product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (+)-2-Chlorobenzhydrol. However, it is known that the compound is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (+)-2-Chlorobenzhydrol in lab experiments is its ability to induce chirality in other molecules. This makes it a valuable tool for synthesizing chiral compounds. In addition, the compound is relatively non-toxic and has low acute toxicity, making it safe to handle in the lab. However, one limitation of using (+)-2-Chlorobenzhydrol is that it can be expensive to purchase.
Orientations Futures
There are several future directions for research involving (+)-2-Chlorobenzhydrol. One area of research could involve the development of new methods for synthesizing the compound. Another area of research could involve the application of (+)-2-Chlorobenzhydrol in the synthesis of new chiral compounds. Additionally, research could focus on understanding the mechanism of action of (+)-2-Chlorobenzhydrol and its potential applications in other areas of chemistry and biology.
Applications De Recherche Scientifique
(+)-2-Chlorobenzhydrol is widely used in scientific research as a chiral auxiliary in asymmetric synthesis reactions. This compound can induce chirality in other molecules, making it a valuable tool for synthesizing chiral compounds. In addition, (+)-2-Chlorobenzhydrol has been used in the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the antihistamine drug loratadine.
Propriétés
Numéro CAS |
16071-26-4 |
|---|---|
Nom du produit |
(+)-2-Chlorobenzhydrol |
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
(R)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |
Clé InChI |
JGDRELLAZGINQM-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

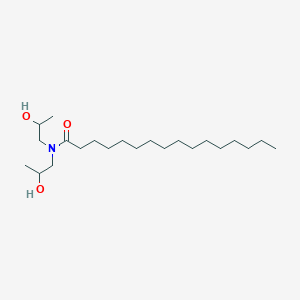
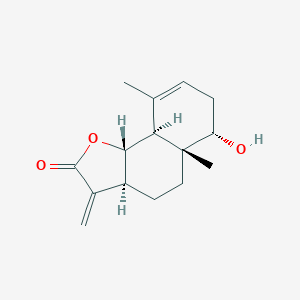
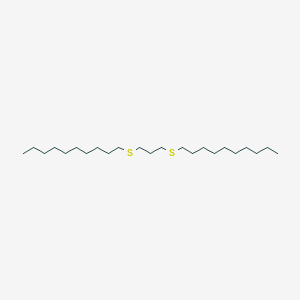
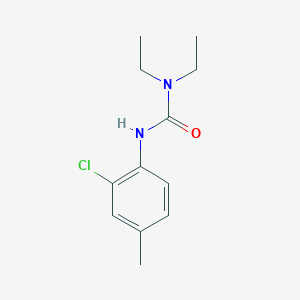
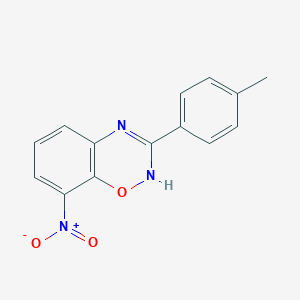
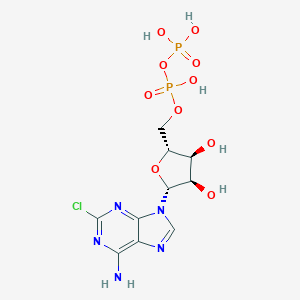
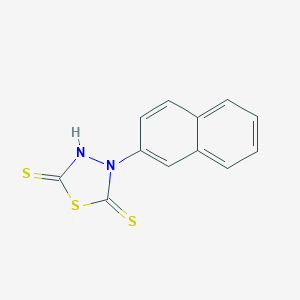
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
